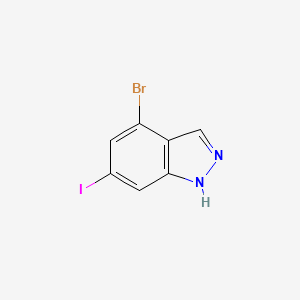

4-Bromo-6-iodo-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

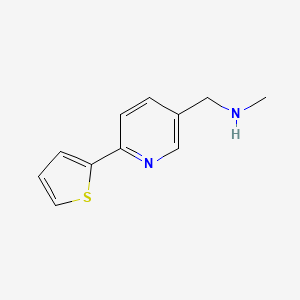

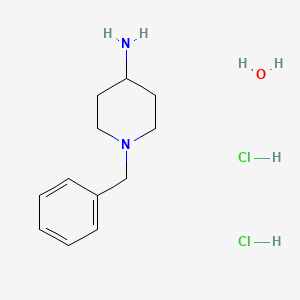

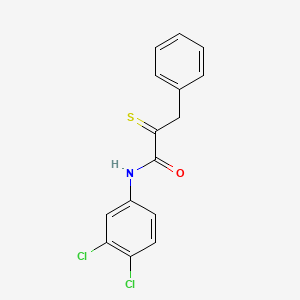

“4-Bromo-6-iodo-1H-indazole” is a chemical compound with the CAS Number: 885518-97-8 . It has a molecular weight of 322.93 and its IUPAC name is 4-bromo-6-iodo-1H-indazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A previous mechanism for the cyclization step was found to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization .

Molecular Structure Analysis

The InChI code for “4-Bromo-6-iodo-1H-indazole” is 1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . The InChI key is DHBZGMHXQRHPGP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . Further investigation of cyclization of various ortho-substituted benzylidenehydrazines found that some experimental results indicate a different mechanism from that previously proposed .

Physical And Chemical Properties Analysis

“4-Bromo-6-iodo-1H-indazole” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Anticancer Applications

Indazole derivatives have been synthesized and evaluated for their anticancer activities . They have shown the ability to hinder the viability of various human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) .

Antiangiogenic Applications

Some indazole derivatives have demonstrated antiangiogenic activities, which means they can inhibit the formation of new blood vessels, a process often associated with tumor development . For instance, compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF .

Antioxidant Applications

Indazole derivatives have also been screened for their antioxidant activities using various assays . Some compounds have shown significant radical scavenging activities, which can help protect cells from damage .

Antidepressant Applications

Indazole compounds have also been used in the development of antidepressant drugs . They can help regulate mood and alleviate symptoms of depression .

Anti-inflammatory Applications

Indazole compounds have anti-inflammatory properties . They can help reduce inflammation, which is a key factor in many chronic diseases .

Antibacterial Applications

Indazole compounds have been used as antibacterial agents . They can inhibit the growth of bacteria, making them useful in the treatment of bacterial infections .

Synthesis of Other Compounds

Indazole compounds are often used in the synthesis of other biologically active compounds . For example, they have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Bromo-6-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds generally interact with their targets through various biochemical reactions . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways due to their wide range of medicinal applications .

Result of Action

Indazole compounds are known to have various medicinal effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Propiedades

IUPAC Name |

4-bromo-6-iodo-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZGMHXQRHPGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646162 |

Source

|

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885518-97-8 |

Source

|

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde](/img/structure/B1371800.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)

![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)